methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a propoxybenzoyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the addition of the propoxybenzoyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, while the thiazole ring can participate in various biochemical processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups and structural features. The presence of the fluorophenyl group, hydroxy group, and thiazole ring provides distinct chemical and biological properties that differentiate it from similar compounds.
Biological Activity
Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure features several functional groups that contribute to its biological activity:
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Hydroxy Group : May participate in hydrogen bonding with biological targets.
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anticancer, anti-inflammatory, and antimicrobial effects. Below are detailed findings from recent studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. This suggests a potent anticancer effect that warrants further investigation.
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can inhibit the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential use in treating inflammatory diseases.
- Case Study : In murine models of inflammation, administration of the compound significantly reduced paw edema induced by carrageenan, demonstrating its effectiveness as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against various pathogens:
- Broad-spectrum Activity : The compound showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be as low as 32 µg/mL for certain strains.
- Case Study : In a recent study testing the compound against clinical isolates of multidrug-resistant bacteria, it exhibited significant bactericidal activity, highlighting its potential as an alternative therapeutic agent.
Data Summary Table
Properties
Molecular Formula |
C27H25FN2O6S |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
methyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25FN2O6S/c1-5-12-36-19-11-8-17(13-14(19)2)22(31)20-21(16-6-9-18(28)10-7-16)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h6-11,13,21,31H,5,12H2,1-4H3/b22-20+ |
InChI Key |
FOEUEPQIFAFOPT-LSDHQDQOSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)O)C |
Origin of Product |
United States |
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